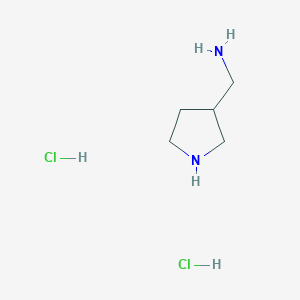
3-methyl-2-methylidenepentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-methylidenepentan-1-ol, also known as 3-methylpent-2-en-1-ol, is a hydrocarbon compound with a molecular formula of C5H10O. It is a monoterpenoid, which is a type of organic compound derived from isoprene, that is widely used in a variety of scientific applications. In terms of its chemical structure, 3-methylpent-2-en-1-ol contains two double bonds and two single bonds, making it a structural isomer of 2-methylpent-2-en-1-ol. 3-Methylpent-2-en-1-ol is a colorless, low-odor liquid with a boiling point of 98.2 °C and a melting point of -47.4 °C.
科学研究应用
3-Methylpent-2-en-1-ol has a wide variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as terpenes and steroids. It is also used as a starting material for the synthesis of other hydrocarbons, such as 3-methyl-2-methylidenepentan-1-ol-2-ene. In addition, 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol is used as a solvent for a variety of scientific processes, such as chromatography and spectroscopy.
作用机制
3-Methylpent-2-en-1-ol acts as a proton donor in a variety of chemical reactions. It is a weak acid, meaning that it can donate a proton to a nucleophile, such as a hydroxide ion, while still retaining its structural integrity. This mechanism of action is important in the synthesis of other compounds, as it allows for the formation of more complex structures.
Biochemical and Physiological Effects
3-Methylpent-2-en-1-ol is not known to have any significant biochemical or physiological effects. It is not toxic or hazardous, and does not interact with other compounds in the body. Therefore, it is considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound that can be easily obtained from many chemical suppliers. In addition, it is a relatively non-toxic compound, making it safe to use in a variety of laboratory experiments.
The main limitation of using 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol in laboratory experiments is its low reactivity. Due to its structure, it does not readily react with other compounds, making it difficult to use in certain types of reactions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The future of 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol is likely to involve further exploration of its potential applications in the laboratory. For instance, further research into its reactivity and solubility could lead to new methods for using it in a variety of reactions. In addition, its potential use as a solvent for chromatography and spectroscopy could be further explored. Finally, its potential applications in the synthesis of other compounds could be investigated, as it could be used as a starting material for the synthesis of other hydrocarbons and terpenes.
合成方法
3-Methylpent-2-en-1-ol can be synthesized in the laboratory through several methods. The most common method is the hydroformylation of propylene, which involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a metal catalyst. This reaction produces a mixture of aldehydes, which can then be hydrogenated to give 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol. Another method is the hydrogenation of 3-methyl-2-pentenal, which produces 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol as the main product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-methylidenepentan-1-ol involves the condensation of 3-methyl-2-pentanone with formaldehyde followed by reduction of the resulting aldol product.", "Starting Materials": [ "3-methyl-2-pentanone", "formaldehyde", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Mix 3-methyl-2-pentanone and formaldehyde in methanol and add sodium borohydride as a reducing agent.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until the aldol product is formed.", "Step 3: Add water to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with a suitable organic solvent and purify it by distillation or chromatography." ] } | |
CAS 编号 |
89975-65-5 |
产品名称 |
3-methyl-2-methylidenepentan-1-ol |
分子式 |
C7H14O |
分子量 |
114.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



